molecular formula C28H21N2O3P B2738427 4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile CAS No. 364365-47-9

4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile

Cat. No.: B2738427
CAS No.: 364365-47-9
M. Wt: 464.461
InChI Key: USSPYTSHNJAVBY-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile is a complex organic compound that features a nitrophenyl group, a triphenylphosphoranylidene moiety, and a butanenitrile backbone. This compound is notable for its applications in organic synthesis, particularly in the formation of alkenes through the Wittig reaction. The presence of the nitrophenyl group imparts unique reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone. The key steps include:

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Typical reducing agents are hydrogen gas with palladium on carbon, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amino compounds, and other functionalized organic molecules.

Scientific Research Applications

4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile primarily involves its role as a reagent in the Wittig reaction. The ylide formed from the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a four-membered ring intermediate, which then dissociates to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitrophenyl group and a triphenylphosphoranylidene moiety, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in the Wittig reaction with high selectivity and yield sets it apart from simpler nitro compounds and phosphine derivatives.

Biological Activity

4-(2-Nitrophenyl)-3-oxo-2-(triphenylphosphoranylidene)butanenitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group, a triphenylphosphoranylidene moiety, and a butanenitrile backbone. Its IUPAC name is 4-(2-nitrophenyl)-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanenitrile, and it has the following molecular formula: C28H21N2O3P.

Key Structural Features

FeatureDescription
Molecular Formula C28H21N2O3P
Molecular Weight 463.45 g/mol
Functional Groups Nitro group, phosphoranylidene

Synthesis

The synthesis of this compound typically involves the Wittig reaction. This reaction allows for the formation of alkenes through the reaction of phosphonium ylides with carbonyl compounds.

General Synthetic Route

  • Formation of Ylide : Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt, which is then deprotonated by a strong base.
  • Reaction with Aldehyde/Ketone : The ylide reacts with 2-nitrobenzaldehyde under controlled conditions to yield the desired product.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Studies have demonstrated that compounds related to this compound can inhibit cancer cell proliferation. For instance, a related compound, Les-3331, was shown to possess significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 5.02 µM and 15.24 µM, respectively . The mechanism involves inducing apoptosis through mitochondrial pathways, as evidenced by JC-1 staining results indicating decreased mitochondrial membrane potential in treated cells .

Antimicrobial Activity

Other studies have reported antimicrobial properties associated with nitrophenyl compounds. These compounds are believed to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies

  • Study on Anticancer Properties :
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Methods : MCF-7 and MDA-MB-231 cells were treated with varying concentrations of Les-3331.
    • Results : Significant reduction in cell viability was observed at concentrations as low as 1 µM.
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against common pathogens.
    • Methods : Disc diffusion method was used to determine inhibition zones.
    • Results : Notable inhibition of growth was recorded for several bacterial strains.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the Wittig reaction, which can subsequently participate in various biochemical pathways leading to cell death in cancerous cells or inhibition of microbial growth.

Properties

IUPAC Name

4-(2-nitrophenyl)-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N2O3P/c29-21-28(27(31)20-22-12-10-11-19-26(22)30(32)33)34(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSPYTSHNJAVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=C(C#N)C(=O)CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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